4-(2-Aminoethylamino)benzonitrile

説明

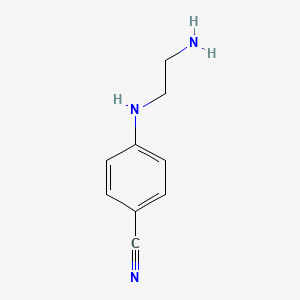

4-(2-Aminoethylamino)benzonitrile is a benzonitrile derivative featuring a primary amine group linked via an ethyl spacer to the aromatic ring. The aminoethylamino group confers both hydrogen-bonding capacity and basicity, influencing solubility, reactivity, and biological interactions. This compound’s versatility arises from the benzonitrile core, which stabilizes electronic transitions and participates in π-π stacking, while the pendant amine facilitates functionalization or binding to biological targets .

特性

CAS番号 |

181943-46-4 |

|---|---|

分子式 |

C9H11N3 |

分子量 |

161.20 g/mol |

IUPAC名 |

4-(2-aminoethylamino)benzonitrile |

InChI |

InChI=1S/C9H11N3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,12H,5-6,10H2 |

InChIキー |

OWTRYBIXEFBFKC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C#N)NCCN |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural Comparison of Selected Benzonitrile Derivatives

| Compound Name | Substituent Structure | Molecular Weight | Key Features |

|---|---|---|---|

| 4-(2-Aminoethylamino)benzonitrile | −NH(CH₂)₂NH₂ at C4 | 177.20* | Primary amine, flexible ethyl spacer |

| 4-(Ethylaminomethyl)benzonitrile | −CH₂NHCH₂CH₃ at C4 | 146.19 | Secondary amine, methylene spacer |

| 4-(Aminomethyl)benzonitrile hydrochloride | −CH₂NH₂·HCl at C4 | 168.62 | Hydrochloride salt, enhanced stability |

| 4-[2-(3-chlorophenyl)ethenyl]benzonitrile (1c) | −CH=CH(3-ClPh) at C4 | 310.78 | Triazole-linked, cytotoxic activity |

| 4-(3-Thienyl)benzonitrile | −C₄H₃S at C4 | 185.24 | Thiophene heterocycle, OLED applications |

*Calculated based on molecular formula C₉H₁₁N₃.

Key Observations :

- Salt Forms: Hydrochloride derivatives (e.g., 4-(aminomethyl)benzonitrile hydrochloride) exhibit improved crystallinity and stability, critical for pharmaceutical formulations .

- Heterocyclic Modifications : Thiophene or triazole substituents (e.g., 1c, 4-(3-thienyl)benzonitrile) enhance electronic properties for applications in organic electronics or cytotoxic agents .

Table 2: Cytotoxic Activity of Benzonitrile Derivatives

| Compound (Reference) | Cell Line (IC₅₀, µM) | Mechanism/Notes |

|---|---|---|

| 4-[2-(3-chlorophenyl)ethenyl]benzonitrile (1c) | MCF-7: 2.1 ± 0.3; MDA-MB-231: 3.8 ± 0.5 | Non-competitive aromatase inhibition |

| 4-[2-(4-methoxyphenyl)ethenyl]benzonitrile (1h) | T47D: 1.9 ± 0.2 | Synergistic with reference drug etoposide |

| 4-(Ethylaminomethyl)benzonitrile | Not reported | Limited bioactivity; used as intermediate |

Insights :

- Substituent Effects: Bulky aromatic groups (e.g., chlorophenyl in 1c) improve cytotoxicity by enhancing target binding, whereas simple amines (e.g., ethylaminomethyl) show negligible activity .

Analysis :

- High-Yield Routes: Reductive amination (e.g., 90% yield for 4-(ethylaminomethyl)benzonitrile) is efficient for introducing amine groups .

- Challenges with Complex Substituents : Multi-step syntheses (e.g., Michael addition for phenylethyl derivatives) suffer from lower yields due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。